Acetic acid, [(4,5-dihydro-4,5-diphenyl-1H-imidazol-2-yl)thio]-
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Overview
Description
Acetic acid, [(4,5-dihydro-4,5-diphenyl-1H-imidazol-2-yl)thio]- is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This compound is known for its diverse chemical and biological properties, making it a valuable subject of study in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including acetic acid, [(4,5-dihydro-4,5-diphenyl-1H-imidazol-2-yl)thio]-, can be achieved through several methods. Common synthetic routes include:
Debus-Radziszewski synthesis: This method involves the condensation of glyoxal, formaldehyde, and ammonia.
Wallach synthesis: This approach uses the reaction of glyoxal with ammonia and an aldehyde.
Dehydrogenation of imidazolines: This method involves the dehydrogenation of imidazolines to form imidazoles.
Alpha halo-ketones: This synthesis route involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald synthesis: This method involves the reaction of alpha-haloketones with ammonia or amines.
Amino nitrile synthesis: This approach involves the reaction of amino nitriles with aldehydes.
Industrial Production Methods
Industrial production of imidazole derivatives often involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, [(4,5-dihydro-4,5-diphenyl-1H-imidazol-2-yl)thio]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents are commonly used.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents are commonly used.
Substitution: Halogens, nucleophiles, and other substituting agents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may yield imidazole derivatives with reduced nitrogen atoms .
Scientific Research Applications
Acetic acid, [(4,5-dihydro-4,5-diphenyl-1H-imidazol-2-yl)thio]- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of acetic acid, [(4,5-dihydro-4,5-diphenyl-1H-imidazol-2-yl)thio]- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with specific receptors to exert its effects . The exact mechanism depends on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Etonitazene: An analgesic containing an imidazole ring.
Enviroxime: An antiviral containing an imidazole ring.
Astemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer agent containing an imidazole ring.
Uniqueness
Acetic acid, [(4,5-dihydro-4,5-diphenyl-1H-imidazol-2-yl)thio]- is unique due to its specific structure and the presence of the thio group, which may confer distinct chemical and biological properties compared to other imidazole derivatives .
Properties
CAS No. |
58826-10-1 |
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Molecular Formula |
C17H16N2O2S |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-[(4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C17H16N2O2S/c20-14(21)11-22-17-18-15(12-7-3-1-4-8-12)16(19-17)13-9-5-2-6-10-13/h1-10,15-16H,11H2,(H,18,19)(H,20,21) |
InChI Key |
FWDQKCJVMOAACY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(N=C(N2)SCC(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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